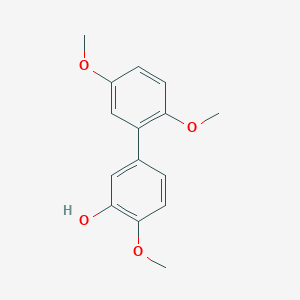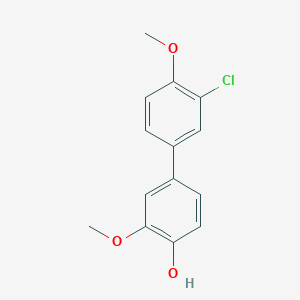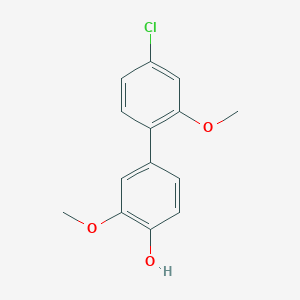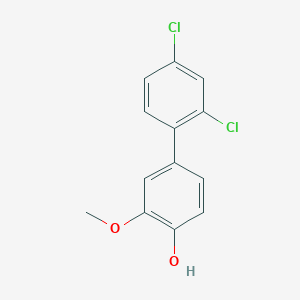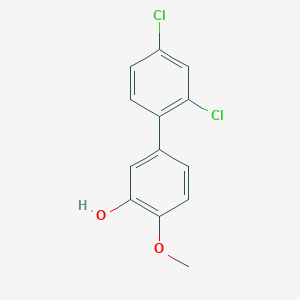
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% (2-M5TFP) is an organic compound with a wide range of applications in research and development. It is a colorless crystalline solid that is soluble in organic solvents. 2-M5TFP has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it has been used as an intermediate in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and polysaccharides.
Mecanismo De Acción
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of organic compounds. It acts as a catalyst in the reaction, promoting the formation of new bonds between molecules. The mechanism of action of 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a new bond between the two reacting molecules, which is then stabilized by the presence of the 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% are not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% in laboratory experiments include its high solubility in organic solvents, its ability to act as a catalyst in the synthesis of a variety of organic compounds, and its ability to act as an inhibitor of certain enzymes. The main limitation of using 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% in laboratory experiments is its potential toxicity, which can be a concern when working with high concentrations of the compound.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95%. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new pharmaceuticals and agrochemicals, and the development of new catalysts for the synthesis of organic compounds. In addition, further research into the biochemical and physiological effects of 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% may be beneficial in the development of new treatments for a variety of diseases.
Métodos De Síntesis
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% can be synthesized using a number of methods. The most common method is the reaction of 4-trifluoromethylphenol with 2-methoxy-5-chlorophenol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 2-methoxy-5-(4-trifluoromethylphenyl)phenol, 95% (2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95%).
Aplicaciones Científicas De Investigación
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and polysaccharides. In addition, it has been used as a catalyst for the synthesis of a variety of organic compounds. It has also been used as a reagent in the synthesis of a variety of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-methoxy-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEMMBNAZQZWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685689 |
Source


|
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1261904-05-5 |
Source


|
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

